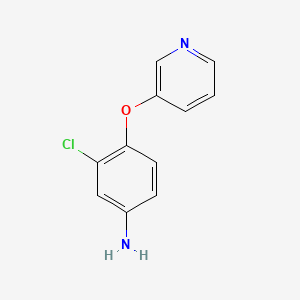

7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzodiazepines has been explored in several studies. For instance, Kravtsov et al. (2012) reported the synthesis of 7-bromo-5-(2′-chloro)phenyl-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and related compounds. Their method involved the treatment of benzodiazepin-2-one with methyl or hexyl tosylate, leading to different molecular forms due to proton migration and resulting in significant changes in molecular conformation (Kravtsov et al., 2012).

Molecular Structure Analysis

The molecular structure of benzodiazepines can be quite complex. Yalovskiy et al. (2016) investigated the molecular structure of a tin(IV) complex with a benzodiazepine derivative, providing insights into the coordination polyhedron of the tin atom in the compound (Yalovskiy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of benzodiazepines vary with their structure. Kovač et al. (1981) described a new synthesis of a benzodiazepin-2-one derivative, highlighting the compound's reactivity under different conditions, such as melting or heating with specific reagents (Kovač et al., 1981).

Physical Properties Analysis

The physical properties of benzodiazepines, including their crystal structure and hydrogen bonding patterns, have been studied by Smith and Lynch (2013). They explored the crystal structures of thiadiazol-amine derivatives, revealing details about intermolecular interactions and molecular geometry (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties, such as the affinity of benzodiazepines towards receptors and their interaction with other compounds, have been a subject of study. Pavlovsky et al. (2007) investigated the synthesis and structure of benzodiazepin-2-ones and their affinity toward CNS benzodiazepine receptors, shedding light on their chemical behavior and potential pharmacological interactions (Pavlovsky et al., 2007).

Wissenschaftliche Forschungsanwendungen

Benzodiazepines in Scientific Research

Benzodiazepines, with a core structure similar to part of the specified compound, are primarily known for their use in medicine as sedatives, anticonvulsants, and muscle relaxants. Their scientific research applications extend beyond these therapeutic uses. For instance, research on synthetic aspects of benzodiazepines has explored their broad biological activities and significant approaches for their synthesis, highlighting their role in anticonvulsion, anti-anxiety, and other biological activities (Sunita Teli et al., 2023). Another study focused on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment, emphasizing their persistence in the environment and the need for effective removal strategies (T. Kosjek et al., 2012).

Naphthalene Derivatives in Scientific Research

Naphthalene derivatives, another component of the specified compound, have been investigated for various applications, including their role as corrosion inhibitors. A review on phthalocyanine and naphthalocyanine, nitrogenous heterocyclic compounds with naphthalene moieties, discussed their effectiveness as anticorrosive materials due to their ability to form chelating complexes with metallic atoms (C. Verma et al., 2021). The environmental impact of naphthalene derivatives has also been a subject of research, with studies on their occurrence in various environments and their potential health risks (C. Jia & S. Batterman, 2010).

Wirkmechanismus

Target of Action

The compound, also known as JWH 307, is a cannabimimetic that potently activates both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 307 interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural ligands of these receptors, such as anandamide and 2-arachidonoylglycerol . This interaction leads to the activation of these receptors, triggering a series of intracellular events.

Biochemical Pathways

This leads to an inhibition of protein kinase A, affecting the phosphorylation state of various proteins and leading to changes in neuronal excitability .

Result of Action

The activation of CB1 and CB2 receptors by JWH 307 can lead to various molecular and cellular effects, depending on the specific cell type and location within the body. In general, cannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of JWH 307. For instance, the presence of other drugs that also bind to CB1 or CB2 receptors could potentially influence the effectiveness of JWH 307. Specific studies on these aspects for jwh 307 are currently lacking .

Eigenschaften

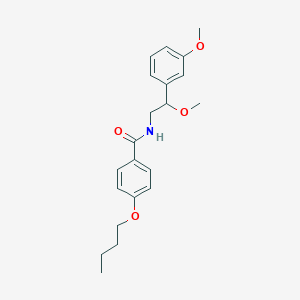

IUPAC Name |

7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrFN2O2/c27-18-10-13-23-22(14-18)25(17-8-11-19(28)12-9-17)30(15-24(31)29-23)26(32)21-7-3-5-16-4-1-2-6-20(16)21/h1-14,25H,15H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPBQKXSLFJXGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)

![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)